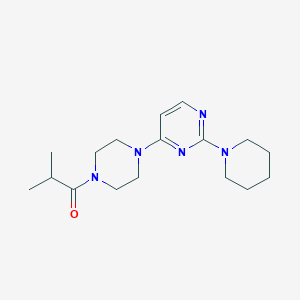
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. This compound has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide is not fully understood. However, it has been suggested that N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory activity, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been reported to have antioxidant properties. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide may have potential therapeutic applications beyond its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments is its specificity. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This makes N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide a useful tool for studying the role of COX-2 in various physiological and pathological processes.
One of the limitations of using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments is its solubility. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has low solubility in water, which can make it difficult to use in certain experiments. However, this limitation can be overcome by using appropriate solvents or by modifying the structure of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide to improve its solubility.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. One area of research is the development of more potent and selective analogs of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. Another area of research is the investigation of the potential therapeutic applications of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide beyond its anti-inflammatory activity. For example, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide may have potential as an anticancer agent or as a neuroprotective agent. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide and its effects on various physiological and pathological processes.
Conclusion
In conclusion, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. Its anti-inflammatory activity, specificity, and potential applications in various fields make it a promising candidate for further research. While there are limitations to using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments, these can be overcome with appropriate methods. Further research is needed to fully understand the mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide involves the reaction of 4-(methylthio)benzoyl chloride with N-benzyl-N-methylglycine in the presence of a base, such as triethylamine. The resulting compound is then treated with sodium methoxide and methanol to afford the final product, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. This synthesis method has been reported in the literature and has been successfully used to prepare N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in good yields.
Aplicaciones Científicas De Investigación
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been extensively studied for its potential therapeutic properties. One of the main areas of research is its anti-inflammatory activity. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This makes N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-benzyl-2-methoxy-N-methyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-18(12-13-7-5-4-6-8-13)17(19)15-10-9-14(21-3)11-16(15)20-2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQJBVPZJSQKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)
![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)
![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)